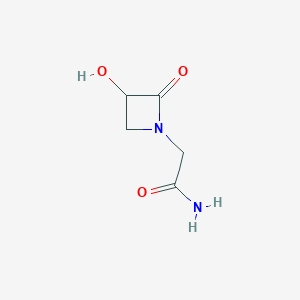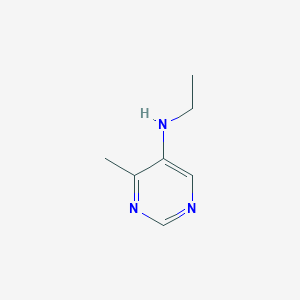![molecular formula C6H7N5 B11922096 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide under solvent-free conditions . Another method includes the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production methods for this compound often involve eco-friendly and efficient processes. For instance, microwave-mediated, catalyst-free synthesis from enaminonitriles has been established as a sustainable method . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to cell apoptosis and G2/M phase arrest, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it exhibits a broader range of biological activities and higher potency in certain applications, such as anticancer and antiviral activities .
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C6H7N5/c1-4-9-6-8-3-2-5(7)11(6)10-4/h2-3H,7H2,1H3 |
InChI Key |
LFCMHZJVIZVERH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


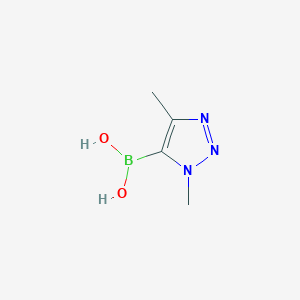
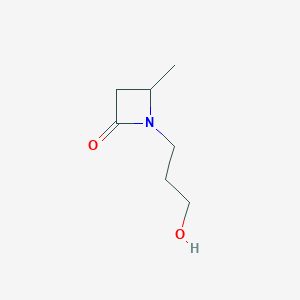
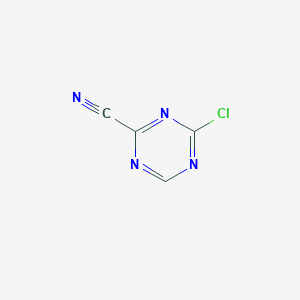

![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)

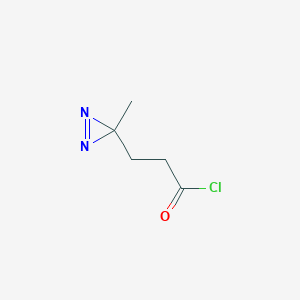
![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)
